molecular formula C14H19NO4 B11926309 N-Boc-4-(1,3-dioxolan-2-yl)aniline

N-Boc-4-(1,3-dioxolan-2-yl)aniline

Cat. No.: B11926309
M. Wt: 265.30 g/mol
InChI Key: FYVUOCQRLJMOIT-UHFFFAOYSA-N
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Description

N-Boc-4-(1,3-dioxolan-2-yl)aniline is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.3 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 4-(1,3-dioxolan-2-yl)aniline. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-(1,3-dioxolan-2-yl)aniline typically involves the protection of the aniline group with a Boc group. One common method is to react 4-(1,3-dioxolan-2-yl)aniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(1,3-dioxolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions involving organic solvents and bases.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Products vary depending on the substituent introduced.

    Deprotection Reactions: The major product is 4-(1,3-dioxolan-2-yl)aniline.

Scientific Research Applications

N-Boc-4-(1,3-dioxolan-2-yl)aniline is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of N-Boc-4-(1,3-dioxolan-2-yl)aniline primarily involves its role as a protected aniline derivative. The Boc group provides stability and prevents unwanted reactions during synthetic processes. Upon deprotection, the free aniline can participate in various chemical reactions, targeting specific molecular pathways depending on the application .

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxolan-2-yl)aniline: Lacks the Boc protecting group, making it more reactive but less stable.

    N-Boc-4-(1,3-dioxolan-2-yl)phenylcarbamate: Similar structure but with a carbamate group instead of an aniline.

Uniqueness

N-Boc-4-(1,3-dioxolan-2-yl)aniline is unique due to the presence of both the Boc protecting group and the 1,3-dioxolane ring, providing a balance of stability and reactivity that is valuable in synthetic chemistry .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-[4-(1,3-dioxolan-2-yl)phenyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-11-6-4-10(5-7-11)12-17-8-9-18-12/h4-7,12H,8-9H2,1-3H3,(H,15,16)

InChI Key

FYVUOCQRLJMOIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2OCCO2

Origin of Product

United States

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